molecular formula C10H12N2S B13487449 N,5,6-Trimethyl-1,3-benzothiazol-2-amine CAS No. 62194-25-6

N,5,6-Trimethyl-1,3-benzothiazol-2-amine

Cat. No.: B13487449
CAS No.: 62194-25-6
M. Wt: 192.28 g/mol
InChI Key: RNHMKAWTMGWJEU-UHFFFAOYSA-N
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Description

N,5,6-Trimethyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5,6-Trimethyl-1,3-benzothiazol-2-amine can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles. For instance, the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane and a catalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been reported . This method is efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N,5,6-Trimethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .

Scientific Research Applications

N,5,6-Trimethyl-1,3-benzothiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,5,6-Trimethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydroorotase and DNA gyrase, which are crucial for bacterial survival . This inhibition disrupts essential biological pathways, leading to the compound’s antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,5,6-Trimethyl-1,3-benzothiazol-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its trimethyl groups enhance its stability and reactivity, making it a valuable compound in various research applications .

Properties

CAS No.

62194-25-6

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

N,5,6-trimethyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C10H12N2S/c1-6-4-8-9(5-7(6)2)13-10(11-3)12-8/h4-5H,1-3H3,(H,11,12)

InChI Key

RNHMKAWTMGWJEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC

Origin of Product

United States

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